molecular formula C13H20N4 B2874182 1-(1-Benzylpiperidin-4-yl)guanidine CAS No. 233664-88-5

1-(1-Benzylpiperidin-4-yl)guanidine

Cat. No. B2874182
CAS RN: 233664-88-5
M. Wt: 232.331
InChI Key: MSZVBZJWLZLDBM-UHFFFAOYSA-N
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Description

“1-(1-Benzylpiperidin-4-yl)guanidine” is a compound that contains a guanidine functional group . Guanidine is a strong organic base that exists primarily as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism .


Synthesis Analysis

The synthesis of guanidines has evolved significantly since the landmark synthesis of tetrodotoxin by Kishi in 1972 . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .


Molecular Structure Analysis

The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide, which is closely related to “this compound”, crystallizes with four crystallographically unique molecules in the asymmetric unit . Each molecule has a very similar conformation but there is no evidence of pseudo-symmetry .


Chemical Reactions Analysis

Guanidines can form hydrogen bonds, have planarity, and high basicity, which are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .


Physical And Chemical Properties Analysis

Guanidine is a strong organic base existing primarily as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism .

Scientific Research Applications

Radiotherapeutic Applications

  • 1-(1-Benzylpiperidin-4-yl)guanidine in Neuroendocrine Tumors: Meta-iodobenzylguanidine (Iobenguane) is an analogue of this compound. It's used as a radiotherapeutic metabolic agent in neuroectodermal tumors, which derive from the neural crest forming the sympathetic nervous system (Giammarile et al., 2008).

Imaging Applications

  • Adrenal and Myocardial Imaging: A derivative of this compound, radioiodinated 1-carboxamidino-4-phenylpiperazine, shows promise for adrenal and myocardial imaging. It exhibits high uptake in these organs, suggesting potential use in medical imaging (Hanson, 1982).

Polymer Chemistry

  • Polymer Synthesis: Basic organocatalysts of the guanidine type, including this compound, effectively polymerize benzyl β-malolactone under mild conditions, leading to poly(hydroxyalkanoate)s with controlled molecular features (Jaffredo et al., 2013).

Chemical Synthesis and Catalysis

  • Magnetic Nanoparticle Catalysts: Guanidine supported on magnetic nanoparticles has been utilized as a catalyst for Knoevenagel condensation reactions and in the synthesis of various chromenes and benzo[ h ]chromenes (Rostami et al., 2013).
  • Amination of Arylhalides: this compound plays a role in the CuI-catalyzed amination of arylhalides, used in the synthesis of benzimidazoles, a compound class with various applications (Deng et al., 2009).

Medicinal Chemistry

  • Building Blocks in Medicinal Chemistry: Guanidines like this compound are key in synthesizing biologically active derivatives, particularly in the development of new procedures for synthesizing benzazoles, which have diverse biological activities (Cruz et al., 2023).

Pharmaceutical Research

  • Antitumor Activity: Guanidine derivatives have been explored for their potential in antitumor activity, with various synthesized derivatives showing promising results against tumor cell lines (Sławiński & Gdaniec, 2005).
  • DNA/Protein Binding Studies: Copper(II) complexes containing guanidine ligands, including this compound, have shown significant DNA and protein binding properties, with implications for antitumor and antibacterial applications (Jeyalakshmi et al., 2014).

Biochemical Research

  • Guanidine in Metabolism and Biology: The guanidyl moiety, a component of this compound, is fundamental in several biological processes, and is a topic of study in understanding metabolism in bacteria and other organisms (Nelson et al., 2017).

Safety and Hazards

Guanidine hydrochloride may form combustible dust concentrations in air . It causes serious eye irritation, skin irritation, and may cause drowsiness or dizziness . It is harmful if swallowed or if inhaled .

Future Directions

Guanidine is a versatile functional group in chemistry; compounds containing this system have found application in a diversity of biological activities . Therefore, the efficient synthesis of guanidine-containing compounds is an area of ongoing research .

properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-13(15)16-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H4,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZVBZJWLZLDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=C(N)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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